Tetronasin sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

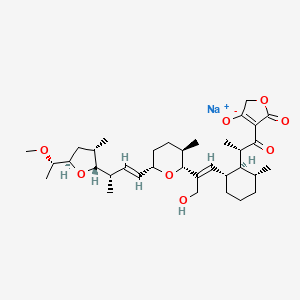

Tetronasin sodium is a polyether ionophore antibiotic known for its potent activity against Gram-positive bacteria. It is primarily used in the agricultural industry as a feed additive to promote growth and improve feed efficiency in livestock . This compound is characterized by its ability to form complexes with metal ions, which is crucial for its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetronasin sodium is synthesized through a complex polyketide pathway. The biosynthesis involves the incorporation of a glycerol-derived three-carbon unit into the tetronic acid moiety, followed by the formation of a mature aglycone via a Diels-Alder-like reaction . The synthetic route typically involves the use of specific enzymes to catalyze the formation of the tetronic acid core and subsequent modifications to produce the final compound.

Industrial Production Methods: Industrial production of this compound involves fermentation processes using specific strains of microorganisms, such as Actinomadura species. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Tetronasin sodium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation states, which may alter its biological activity.

Reduction: Reduction reactions can modify the tetronic acid moiety, affecting its ionophore properties.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Various alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and properties .

Scientific Research Applications

Tetronasin sodium has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study ionophore activity and metal ion complexation.

Medicine: Research is ongoing to explore its potential as an antibiotic for treating infections caused by Gram-positive bacteria.

Mechanism of Action

Tetronasin sodium is similar to other polyether ionophores, such as monensin and lasalocid. it has a higher affinity for calcium ions, which enhances its efficacy against certain bacterial strains . The unique structure of this compound, particularly its tetronic acid moiety, distinguishes it from other ionophores and contributes to its specific biological activity .

Comparison with Similar Compounds

Monensin: Another polyether ionophore with activity against Gram-positive bacteria.

Lasalocid: A polyether ionophore used as a feed additive in livestock.

Tetronomycin: A structurally related compound with similar biological activities.

Tetronasin sodium’s unique properties and wide range of applications make it a valuable compound in both scientific research and industrial applications.

Biological Activity

Tetronasin sodium, a polyether antibiotic produced by Streptomyces longisporoflavus, has garnered attention for its diverse biological activities, particularly in the fields of microbiology and veterinary medicine. This article explores the compound's mechanism of action, its effects on microbial growth, and its potential applications in treating infections.

This compound has the molecular formula C35H54O8 and a molecular weight of 602.80 g/mol. It is structurally characterized by an acyl tetronic acid moiety, which contributes to its ionophoric properties. The compound primarily functions by forming complexes with metal ions, particularly calcium, which enhances its antibacterial efficacy against Gram-positive bacteria .

Mechanism of Action:

- Ionophoric Activity: this compound acts as an ionophore, facilitating the transport of calcium ions across microbial membranes. This action disrupts cellular ion homeostasis, leading to cell death in susceptible bacteria .

- Bacterial Targeting: The compound shows a higher affinity for calcium ions compared to other ions, which is critical for its effectiveness against specific bacterial strains.

Biological Activity

This compound exhibits significant biological activity against various microbial pathogens. Research indicates that it has the potential to serve as an antibiotic, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in several studies:

| Bacterial Species | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 - 25 |

| Streptococcus pneumoniae | 12.5 - 50 |

| Enterococcus faecalis | 25 - 100 |

These values indicate that this compound is effective at relatively low concentrations, making it a promising candidate for further development as an antimicrobial agent .

Applications in Veterinary Medicine

In the agricultural sector, this compound is used as a feed additive to improve feed efficiency and promote growth in livestock. Its ionophoric properties help modulate rumen fermentation processes, enhancing nutrient absorption and overall animal health .

Case Studies

-

Case Study on Ruminant Health:

A study conducted on cattle demonstrated that the addition of this compound to their diet improved weight gain and feed conversion ratios significantly compared to control groups not receiving the additive. The research highlighted a notable reduction in methane emissions, suggesting environmental benefits alongside economic ones . -

Clinical Application:

In a clinical setting, this compound was evaluated for its effects on bacterial infections in livestock. A trial involving infected cattle showed that treatment with tetronasin resulted in a marked decrease in infection rates and improved recovery times compared to traditional antibiotics .

Future Research Directions

Despite its promising profile, further research is needed to fully elucidate the mechanisms underlying this compound's biological activity. Areas for future investigation include:

- Structure-Activity Relationship Studies: Understanding how modifications to its structure affect antimicrobial potency.

- Mechanistic Studies: Detailed investigations into how tetronasin interacts with bacterial membranes at a molecular level.

- Clinical Trials: Expanding clinical trials to assess efficacy and safety in both veterinary and potential human applications.

Properties

CAS No. |

75139-05-8 |

|---|---|

Molecular Formula |

C35H53NaO8 |

Molecular Weight |

624.8 g/mol |

IUPAC Name |

sodium;4-[(2S)-2-[(1S,2S,6R)-2-[(E)-3-hydroxy-2-[(2R,3R,6S)-6-[(E,3S)-3-[(2R,3S,5R)-5-[(1S)-1-methoxyethyl]-3-methyloxolan-2-yl]but-1-enyl]-3-methyloxan-2-yl]prop-1-enyl]-6-methylcyclohexyl]propanoyl]-5-oxo-2H-furan-3-olate |

InChI |

InChI=1S/C35H54O8.Na/c1-19-9-8-10-25(30(19)23(5)32(38)31-28(37)18-41-35(31)39)16-26(17-36)34-21(3)12-14-27(42-34)13-11-20(2)33-22(4)15-29(43-33)24(6)40-7;/h11,13,16,19-25,27,29-30,33-34,36-37H,8-10,12,14-15,17-18H2,1-7H3;/q;+1/p-1/b13-11+,26-16+;/t19-,20+,21-,22+,23+,24+,25-,27-,29-,30-,33+,34-;/m1./s1 |

InChI Key |

ZEYWPYADRMDNKP-ZAEMEXADSA-M |

SMILES |

CC1CCCC(C1C(C)C(=O)C2=C(COC2=O)[O-])C=C(CO)C3C(CCC(O3)C=CC(C)C4C(CC(O4)C(C)OC)C)C.[Na+] |

Isomeric SMILES |

C[C@@H]1CCC[C@@H]([C@H]1[C@H](C)C(=O)C2=C(COC2=O)[O-])/C=C(\CO)/[C@H]3[C@@H](CC[C@H](O3)/C=C/[C@H](C)[C@H]4[C@H](C[C@@H](O4)[C@H](C)OC)C)C.[Na+] |

Canonical SMILES |

CC1CCCC(C1C(C)C(=O)C2=C(COC2=O)[O-])C=C(CO)C3C(CCC(O3)C=CC(C)C4C(CC(O4)C(C)OC)C)C.[Na+] |

Synonyms |

ICI 139603 ICI139603 tetronasin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.